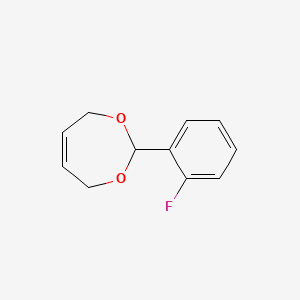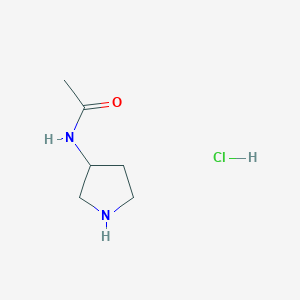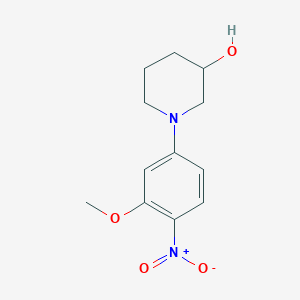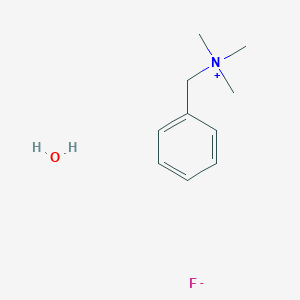![molecular formula C13H13N5O B3096286 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-42-3](/img/structure/B3096286.png)
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
“4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their cytotoxic activities against various cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight, then poured onto ice-water to form a solid .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives can be confirmed by different spectral data and elemental analyses .Chemical Reactions Analysis
Reactions with carbonyl derivatives leading to 1-alkyl or 1-aryl [1,2,4]triazolo[4,3-a]quinoxalines are the most described due to the electrophilic character of the carbon .Scientific Research Applications
Antiviral and Antimicrobial Activities
The compound has been synthesized as a potential antiviral and antimicrobial agent . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . It was found that most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .
Antibacterial and Antifungal Properties
The compound exhibits antibacterial and/or antifungal activities . It was reported that the presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Anticancer Activity
The compound has been correlated with anticancer activity . It showed particular effectiveness towards leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .
A2B Receptor Antagonism
The compound has been designed and synthesized as a potential A2B receptor antagonist . Many shreds of evidence have recently correlated A2B receptor antagonism with anticancer activity .
Bromodomain and Extra-Terminal (BET) Protein Inhibitors
The compound was introduced as bromodomain and extra-terminal (BET) protein inhibitors for cancer treatment .
Cardiac Modulator
The compound has been associated with cardiac modulation .
Anti-neurodegenerative Agent
The compound has been associated with anti-neurodegenerative properties .
Immunomodulator Agents
The compound has been associated with immunomodulatory properties .
Future Directions
The future directions in the research of [1,2,4]triazolo[4,3-a]quinoxaline derivatives could involve the design and synthesis of new derivatives with the same essential structural features of the reported hit compound and almost the same binding mode . Further studies could also focus on investigating their binding affinity toward the homology model of A2B receptor as a proposed mode of their cytotoxic activity .
Mechanism of Action
Target of Action
The primary target of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing ones . This receptor also plays a role in pathological conditions such as tumors and ischemia .
Mode of Action
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits DNA intercalation activities, which contribute to its anticancer properties .
Biochemical Pathways
The inhibition of the VEGFR-2 signaling pathway affects angiogenesis, a critical process that influences the development and growth of cancerous cells . By blocking this pathway, the compound can control cell division and proliferation, thereby regulating tumor growth .
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The molecular and cellular effects of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline’s action include the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival proteins like Bcl-2 . These changes can lead to increased cell death and decreased cell survival, contributing to the compound’s anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline. For instance, the presence of certain amines and triazole-2-thiol can affect the synthesis of the compound . Additionally, the compound’s activity may be influenced by the concentration of adenosine, as the A2B receptor, another potential target of the compound, requires a high level of adenosine for activation .
properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-2-4-11-10(3-1)15-12(13-16-14-9-18(11)13)17-5-7-19-8-6-17/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNQJIWDGZBZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B3096206.png)


![1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester](/img/structure/B3096233.png)
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B3096235.png)





![[(4-Bromo-2-fluorophenyl)methylidene]hydrazine](/img/structure/B3096267.png)
![(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3096271.png)
![Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B3096275.png)